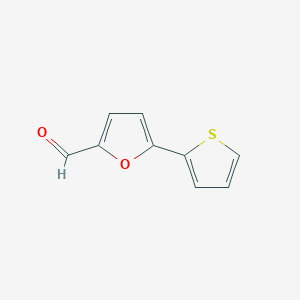![molecular formula C9H9NOS B1276173 2-(Benzo[d]tiazol-2-il)etanol CAS No. 46055-91-8](/img/structure/B1276173.png)
2-(Benzo[d]tiazol-2-il)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]thiazol-2-yl)ethanol is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]thiazol-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]thiazol-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes, analgésicas y antiinflamatorias
Los derivados de tiazol, incluido el 2-(Benzo[d]tiazol-2-il)etanol, se han encontrado que actúan como agentes antioxidantes, analgésicos y antiinflamatorios . Estos compuestos se han desarrollado con el objetivo de reducir los efectos secundarios y mejorar la eficacia .
Aplicaciones antimicrobianas y antifúngicas
Los derivados de tiazol han mostrado actividades antimicrobianas y antifúngicas significativas . Se han utilizado en el desarrollo de nuevos compuestos para combatir diversas infecciones microbianas y fúngicas .
Aplicaciones antivirales
Los derivados de tiazol también se han utilizado en el desarrollo de fármacos antivirales . Estos compuestos se han diseñado para inhibir la replicación de varios virus .
Aplicaciones diuréticas y anticonvulsivas
Los derivados de tiazol se han utilizado en el desarrollo de fármacos diuréticos y anticonvulsivos . Estos compuestos se han diseñado para ayudar a controlar afecciones como la epilepsia y la retención de líquidos .
Aplicaciones neuroprotectoras
Los derivados de tiazol han mostrado efectos neuroprotectores . Se han utilizado en el desarrollo de fármacos para proteger el sistema nervioso del daño o la degeneración .
Aplicaciones antitumorales o citotóxicas
Los derivados de this compound se han utilizado en el desarrollo de fármacos antitumorales o citotóxicos . Estos compuestos han mostrado alta citotoxicidad contra varias líneas celulares cancerosas .
Optoelectrónica y herramientas analíticas
El this compound es uno de los materiales clave para fabricar naftaleno . Comprender el mecanismo de los efectos del solvente puede ayudar a desarrollar nuevos productos en optoelectrónica y herramientas analíticas .
Inhibidores de la detección de quórum
Los nuevos compuestos que inhiben la detección de quórum sin ser antibióticos son campos emergentes actualmente . Los derivados de this compound se han diseñado, sintetizado y evaluado para encontrar nuevos inhibidores de la detección de quórum .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with a particular potency againstM. tuberculosis . They have also shown significant cytotoxicity against various cancer cell lines .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their biological effects . For instance, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The solubility of a compound in water and other solvents can impact its bioavailability .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines . They have also shown anti-tubercular activity, with a particular potency against M. tuberculosis .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions could potentially influence the properties of the final product .
Direcciones Futuras
Thiazole derivatives have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new thiazole-based drugs, with a particular focus on their potential use in cancer therapy . The development of new synthetic pathways for the preparation of thiazole derivatives is also a promising area of research .
Análisis Bioquímico
Biochemical Properties
2-(Benzo[d]thiazol-2-yl)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 2-(Benzo[d]thiazol-2-yl)ethanol has been found to bind to certain proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 2-(Benzo[d]thiazol-2-yl)ethanol on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-(Benzo[d]thiazol-2-yl)ethanol can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2-(Benzo[d]thiazol-2-yl)ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For example, 2-(Benzo[d]thiazol-2-yl)ethanol has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, 2-(Benzo[d]thiazol-2-yl)ethanol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]thiazol-2-yl)ethanol have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 2-(Benzo[d]thiazol-2-yl)ethanol can lead to sustained changes in cellular functions, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]thiazol-2-yl)ethanol vary with different dosages in animal models . At lower doses, this compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, 2-(Benzo[d]thiazol-2-yl)ethanol can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits optimal biological responses without causing adverse effects .
Metabolic Pathways
2-(Benzo[d]thiazol-2-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It has been found to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
Within cells and tissues, 2-(Benzo[d]thiazol-2-yl)ethanol is transported and distributed through specific transporters and binding proteins . It has been observed to interact with membrane transporters that facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins within the cytoplasm and organelles help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Benzo[d]thiazol-2-yl)ethanol plays a crucial role in its activity and function . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct 2-(Benzo[d]thiazol-2-yl)ethanol to specific organelles, where it exerts its biochemical effects .
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMUYWUZEQHQLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407082 |
Source


|
| Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46055-91-8 |
Source


|
| Record name | 2-(1,3-Benzothiazol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)



